Artoheterophyllin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: As a phenolic compound, it is of interest for its antioxidant properties.

Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries.

Biochemische Analyse

Biochemical Properties

Artoheterophyllin B plays a role in biochemical reactions, particularly in the context of antiplasmodial activity

Cellular Effects

Its antiplasmodial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its antiplasmodial activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Artoheterophyllin B is typically isolated from the ethanol extract of the twigs of Artocarpus heterophyllus. The extraction process involves several chromatographic techniques to purify the compound. The structure of this compound is elucidated using spectroscopic analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory extraction and purification processes from natural sources.

Analyse Chemischer Reaktionen

Types of Reactions: Artoheterophyllin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinones, while reduction may produce dihydro derivatives.

Wirkmechanismus

Artoheterophyllin B exerts its effects primarily through its interaction with enzymes and cellular pathways. For instance, its tyrosinase inhibitory activity involves binding to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . Additionally, its antiplasmodial activity is attributed to its ability to interfere with the life cycle of the malaria parasite .

Vergleich Mit ähnlichen Verbindungen

- Norartocarpetin

- Artocarpesin

- Artoheterophyllin A

- Artoheterophyllin C

- Artoheterophyllin D

Comparison: Artoheterophyllin B is unique among its similar compounds due to its specific isoprenylated flavonoid structure, which contributes to its distinct biological activities. While compounds like norartocarpetin and artocarpesin also exhibit tyrosinase inhibitory activity, this compound’s unique structure may offer different binding affinities and inhibitory mechanisms .

Biologische Aktivität

Artoheterophyllin B, a compound derived from the jackfruit tree (Artocarpus heterophyllus), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiplasmodial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

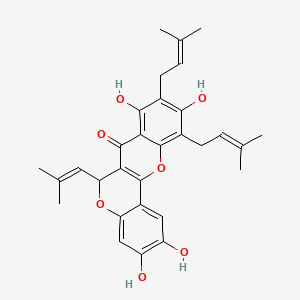

Chemical Structure and Isolation

This compound is a prenylated flavonoid, which is characterized by the presence of a prenyl group in its structure. This modification is known to enhance the biological activity of flavonoids, making them more effective against various diseases. It can be isolated from the leaves and fruits of A. heterophyllus and is part of a larger class of compounds that exhibit significant therapeutic potential.

Antiplasmodial Activity

This compound has demonstrated notable antiplasmodial activity. Research indicates that it exhibits an IC50 value of 13.7 μM against the FcB1 strain of Plasmodium falciparum, suggesting its potential as an antimalarial agent . This activity is particularly relevant given the global burden of malaria and the need for new therapeutic agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been studied extensively. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with IC50 values ranging from 0.72 to 5.93 μM . The compound's mechanism involves modulation of the NF-κB and MAPK signaling pathways, which are crucial in regulating inflammatory responses. Specifically, it reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Cytotoxicity Against Cancer Cells

This compound also exhibits cytotoxic effects on various cancer cell lines. Studies have reported that it induces apoptosis in human breast cancer cells (T47D) and colon cancer cells (HT29), with IC50 values indicating significant cell viability reduction at concentrations as low as 23.42 μg/ml for ethanolic extracts . The compound's ability to impair anchorage-independent growth suggests its potential as an anticancer agent.

Comparative Biological Activity Table

Case Studies

- Antimalarial Research : A study focusing on various flavonoids isolated from A. heterophyllus highlighted this compound's efficacy against malaria parasites, demonstrating its potential for further development into a therapeutic agent for malaria treatment.

- Inflammation Modulation : In vitro studies using RAW 264.7 macrophage cells showed that this compound significantly reduced NO production and pro-inflammatory cytokine levels, indicating its role in managing inflammatory diseases.

- Cancer Cell Studies : Research on the cytotoxic effects of this compound revealed its capability to induce apoptosis in multiple cancer cell lines, supporting its potential as an anticancer drug candidate.

Eigenschaften

IUPAC Name |

2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,23,31-34H,9-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPJKKUUKHCZPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=CC(=C(C=C4OC3C=C(C)C)O)O)CC=C(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Artoheterophyllin B?

A1: this compound is an isoprenylated flavonoid. [] Unfortunately, the provided abstracts do not contain information about its molecular formula, weight, or spectroscopic data. Further research in chemical databases or publications focusing on its isolation and characterization would be necessary to obtain this information.

Q2: Has this compound shown any notable biological activity?

A2: While one of the provided research articles highlights Artocarpus heterophyllus as a source of traditional medicine for diabetes treatment and mentions that this compound might be responsible for the α-glucosidase inhibitory activity observed in mature leaf extracts, [] further research is needed to confirm this hypothesis. The study emphasizing the anti-inflammatory activity of Moracin C does not investigate the bioactivity of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.